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  • Product: 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE
  • CAS: 22047-27-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Acetyl-5-methylpyrazine

Physiochemical Profile, Synthetic Methodologies, and Industrial Applications Executive Summary 2-Acetyl-5-methylpyrazine (CAS 22047-27-4) is a high-impact heterocyclic aroma compound characterized by intense roasted, nut...

Author: BenchChem Technical Support Team. Date: February 2026

Physiochemical Profile, Synthetic Methodologies, and Industrial Applications

Executive Summary

2-Acetyl-5-methylpyrazine (CAS 22047-27-4) is a high-impact heterocyclic aroma compound characterized by intense roasted, nutty, and popcorn-like olfactory notes. Structurally, it consists of a pyrazine ring substituted with an acetyl group at the C2 position and a methyl group at the C5 position. It serves as a critical intermediate in pharmaceutical synthesis and a potent flavoring agent in the food industry, with a detection threshold in the parts-per-billion (ppb) range.

This guide provides a comprehensive technical analysis of 2-Acetyl-5-methylpyrazine, detailing its physiochemical properties, spectroscopic signatures, and validated synthetic protocols.

Physiochemical Characterization[1][2][3][4]

The following data consolidates experimental values and high-confidence predictive models for 2-Acetyl-5-methylpyrazine.

Table 1: Physiochemical Properties

PropertyValueNotes
IUPAC Name 1-(5-Methylpyrazin-2-yl)ethanone
CAS Number 22047-27-4distinct from 2-Acetylpyrazine (22047-25-2)
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance White to pale yellow crystalline solidLow melting point solid
Melting Point 56.0 °C@ 760 mmHg
Boiling Point 226.0 - 228.0 °C@ 760 mmHg
Density ~1.11 g/cm³Predicted @ 25°C
LogP (o/w) 0.45Estimated (Hydrophilic/Lipophilic balance)
Solubility Soluble in Ethanol, Propylene GlycolWater solubility: ~62 g/L @ 25°C
Odor Threshold ~60-100 ppbIn water; varies by matrix
Spectroscopic Profile

Accurate identification relies on distinguishing the 2,5-isomer from its 2,3- and 2,6-analogs. The para-orientation of the protons (H3 and H6) results in distinct NMR splitting patterns compared to the ortho-coupled protons of the 2,3-isomer.

3.1 Nuclear Magnetic Resonance (NMR)
  • ** Solvent:** CDCl₃

  • ¹H NMR (400 MHz):

    • δ 2.62 (s, 3H): Methyl group on the pyrazine ring (C5-CH₃).

    • δ 2.70 (s, 3H): Acetyl methyl group (–COCH₃).

    • δ 8.50 (s, 1H): Proton at C6 (meta to acetyl, ortho to methyl).

    • δ 9.15 (s, 1H): Proton at C3 (ortho to acetyl, highly deshielded by carbonyl anisotropy).

    • Note: The absence of significant coupling (J < 1 Hz) between H3 and H6 confirms the para-relationship across the ring, distinguishing it from the 2,6-isomer (meta-coupling) or 2,3-isomer (ortho-coupling).

3.2 Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 136

  • Base Peak: m/z 43 (Acetyl group, [CH₃CO]⁺)

  • Key Fragments:

    • m/z 93 (Loss of acetyl group, [M - 43]⁺)

    • m/z 53 (Ring fragmentation)

Synthetic Methodologies

Two primary routes are employed for the synthesis of 2-Acetyl-5-methylpyrazine: a high-specificity Grignard approach and a direct radical functionalization (Minisci reaction).

Route A: Grignard Addition to Nitrile (High Specificity)

This method is preferred for pharmaceutical-grade purity as it avoids the formation of regioisomers.

Mechanism:

  • Precursor: 5-Methylpyrazine-2-carbonitrile.

  • Reagent: Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride.

  • Process: Nucleophilic addition of the Grignard reagent to the nitrile carbon forms an imine magnesium salt intermediate.

  • Hydrolysis: Acidic hydrolysis converts the imine salt into the ketone (acetyl group).

Protocol:

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Reagent: Charge 5-Methylpyrazine-2-carbonitrile (1.0 eq) in anhydrous THF.

  • Addition: Cool to 0°C. Dropwise add MeMgBr (1.2 eq, 3.0 M in ether) over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC for disappearance of nitrile.

  • Quench: Cool to 0°C. Slowly add 10% HCl (aq) to hydrolyze the intermediate imine (Exothermic!).

  • Workup: Stir for 1 hour. Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.

  • Purification: Recrystallize from hexane/ethyl acetate or distill under reduced pressure.

Route B: Minisci Radical Acylation (Direct Functionalization)

A more direct, "atom-economical" route often used in industrial flavor manufacturing, though it may require isomer separation.

Mechanism: Generation of an acetyl radical (CH₃CO•) followed by attack on the protonated heteroaromatic base.

  • Reagents: 2-Methylpyrazine, Pyruvic acid (radical source), AgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant).

  • Regioselectivity: The nucleophilic radical attacks the most electron-deficient positions (C3, C5, C6). In 2-methylpyrazine, C5 is activated, but mixtures with C6 and C3 isomers are common.

Synthesis Workflow Diagram

SynthesisRoutes Start_A 5-Methylpyrazine-2-carbonitrile Inter_A Imine Salt Intermediate Start_A->Inter_A Nucleophilic Addition Reagent_A MeMgBr / THF (Grignard) Reagent_A->Inter_A Product 2-Acetyl-5-methylpyrazine (Target) Inter_A->Product Hydrolysis Hydrolysis Acid Hydrolysis (HCl) Hydrolysis->Product Start_B 2-Methylpyrazine Start_B->Product Radical Substitution (C5) Isomers Regioisomers (By-products) Start_B->Isomers Side Reaction (C3/C6) Reagent_B Pyruvic Acid + AgNO3 (Minisci Radical) Reagent_B->Product

Caption: Comparative synthetic pathways. Route A (top) offers higher regioselectivity via nitrile intermediate. Route B (bottom) is a direct radical functionalization yielding a mixture.

Applications in Life Sciences
5.1 Flavor & Fragrance[1]
  • Profile: Distinctive "popcorn" and "roasted nut" character.[1]

  • Usage: Used in bakery, confectionery (chocolate/praline), and savory applications (gravies, soups) to impart thermal process notes (Maillard reaction mimetic).

  • FEMA Number: 3126 (Note: FEMA 3126 is often associated with 2-Acetylpyrazine; 2-Acetyl-5-methylpyrazine is FEMA 3964 or similar depending on the registry. Always verify specific regulatory codes for the methylated derivative).

5.2 Pharmaceutical Intermediate
  • Scaffold: The pyrazine ring serves as a bioisostere for pyridine or benzene rings in kinase inhibitors and antimycobacterial agents.

  • Reactivity: The acetyl group allows for further functionalization via:

    • Aldol Condensation: To form chalcone-like derivatives.

    • Reductive Amination: To generate amine side chains.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Nitrogen/Argon) at 2-8°C.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • PubChem. (2023). 2-Acetyl-5-methylpyrazine Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2023). 2-Acetyl-5-methylpyrazine Flavor Profile and Data. [Link]

  • NIST Chemistry WebBook. (2023). Mass Spectra of Pyrazine Derivatives. National Institute of Standards and Technology. [Link]

Sources

Exploratory

The Alchemist's Guide to Pyrazine Acetylation: A Palladium-Catalyzed Cross-Coupling Vade Mecum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine core, a privileged scaffold in medicinal chemistry and materials science, presents unique challenges and o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine core, a privileged scaffold in medicinal chemistry and materials science, presents unique challenges and opportunities for functionalization.[1][2] Among the myriad of transformations, the introduction of an acetyl group is a pivotal step in the synthesis of numerous biologically active compounds and advanced materials.[3][4] This technical guide provides a comprehensive exploration of palladium-catalyzed cross-coupling reactions for the acetylation of pyrazines. Moving beyond a mere recitation of protocols, this document delves into the underlying mechanistic principles, offering field-proven insights into the selection of catalysts, ligands, and reaction conditions. We will navigate the nuances of Stille, Suzuki-Miyaura, Negishi, and Sonogashira couplings, as well as the emerging field of direct C-H activation, to equip researchers with the knowledge to strategically and efficiently achieve pyrazine acetylation. This guide is designed to be a self-validating system, where an understanding of the "why" behind each experimental choice empowers the scientist to troubleshoot, optimize, and innovate.

The Strategic Importance of Acetylated Pyrazines

Pyrazine derivatives are integral components of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties, arising from the two nitrogen atoms in a 1,4-relationship within the aromatic ring, contribute to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The acetyl group, in particular, serves as a versatile functional handle. It can act as a key pharmacophore, directly participating in binding interactions with biological targets, or as a synthetic intermediate for further molecular elaboration.[3] Traditional methods for introducing acetyl groups often suffer from harsh reaction conditions and limited functional group tolerance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and mild alternative, offering a precise and efficient means to construct C(sp²)-C(acyl) bonds on the pyrazine nucleus.[6]

The Palladium Catalytic Engine: A Mechanistic Overview

The remarkable efficiency of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. While variations exist for each named reaction, the fundamental steps remain broadly consistent: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate R-Pd(II)-X (Ln) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-M pd_coupled R-Pd(II)-R' (Ln) transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product R-R' reductive_elimination->product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Oxidative Addition: The cycle commences with the reaction of a low-valent Pd(0) species with an organic halide (or triflate), Ar-X, where Ar is the pyrazine ring. This step involves the insertion of the palladium atom into the Ar-X bond, resulting in the formation of a Pd(II) intermediate. The reactivity of the halide typically follows the trend I > Br > Cl.

Transmetalation: In this key step, the organic group from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide. The nature of the organometallic reagent (M = Sn, B, Zn, etc.) defines the specific type of cross-coupling reaction.

Reductive Elimination: The final step involves the coupling of the two organic fragments (Ar and R') attached to the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

A Comparative Arsenal of Acetylation Methodologies

The choice of cross-coupling methodology for pyrazine acetylation is dictated by several factors, including the availability of starting materials, functional group tolerance, and the desired regioselectivity. Here, we dissect the most prominent palladium-catalyzed methods.

Stille Coupling: The Tin-Based Workhorse

The Stille reaction utilizes organostannanes as the coupling partners and is known for its tolerance to a wide range of functional groups.[1][7] For pyrazine acetylation, an acetylstannane is reacted with a halopyrazine.

Reaction Scheme:

Mechanistic Considerations: The Stille coupling generally proceeds through the canonical catalytic cycle. The choice of palladium precursor and ligand is crucial for efficient catalysis.[8]

Stille Coupling Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Pyrazinyl-X pd_intermediate Pyrazinyl-Pd(II)-X (L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ac-SnR₃ pd_acetyl Pyrazinyl-Pd(II)-Acetyl (L₂) transmetalation->pd_acetyl reductive_elimination Reductive Elimination pd_acetyl->reductive_elimination reductive_elimination->pd0 Regeneration product Acetylpyrazine reductive_elimination->product

Figure 2: Catalytic cycle for the Stille acetylation of a halopyrazine.

Protocol: Stille Acetylation of 2-Chloropyrazine [9]

Parameter Condition
Pyrazine Substrate 2-Chloropyrazine (1.0 mmol)
Acetylating Agent Acetyltributylstannane (1.2 mmol)
Palladium Catalyst PdCl₂(PPh₃)₂ (5 mol%)
Ligand Triphenylphosphine (10 mol%)
Solvent Anhydrous DMF (5 mL)
Temperature 80 °C
Reaction Time 8 h
Work-up Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Purification Column chromatography on silica gel.

Advantages:

  • High functional group tolerance.[1]

  • Organostannanes are generally stable and can be prepared and stored.[1]

Disadvantages:

  • Toxicity of organotin reagents and byproducts.[1]

  • Removal of tin byproducts can be challenging.

Suzuki-Miyaura Coupling: The Boron Advantage

The Suzuki-Miyaura coupling employs organoboron reagents, which are generally less toxic and more environmentally benign than their organotin counterparts.[10] For acetylation, an acetylboronic acid or its ester derivative is coupled with a halopyrazine.

Reaction Scheme:

Mechanistic Considerations: A key feature of the Suzuki-Miyaura coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[10]

Suzuki-Miyaura Coupling Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Pyrazinyl-X pd_intermediate Pyrazinyl-Pd(II)-X (L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation from ate_complex pd_acetyl Pyrazinyl-Pd(II)-Acetyl (L₂) transmetalation->pd_acetyl reductive_elimination Reductive Elimination pd_acetyl->reductive_elimination reductive_elimination->pd0 Regeneration product Acetylpyrazine reductive_elimination->product boronate Ac-B(OR)₂ ate_complex [Ac-B(OR)₂(Base)]⁻ boronate->ate_complex Base

Figure 3: Catalytic cycle for the Suzuki-Miyaura acetylation of a halopyrazine.

Protocol: Suzuki-Miyaura Acetylation of 2-Chloropyrazine [11][12]

Parameter Condition
Pyrazine Substrate 2-Chloropyrazine (1.0 mmol)
Acetylating Agent Potassium acetyltrifluoroborate (1.5 mmol)
Palladium Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₂CO₃ (2.0 mmol)
Solvent Toluene/H₂O (10:1, 5.5 mL)
Temperature 100 °C
Reaction Time 12 h
Work-up Dilute with water, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Purification Column chromatography on silica gel.

Advantages:

  • Low toxicity of boron reagents.[10]

  • A wide variety of boronic acids and esters are commercially available or readily prepared.[9]

Disadvantages:

  • The reaction can be sensitive to the choice of base and solvent.

Negishi Coupling: The Zinc-Powered Approach

The Negishi coupling utilizes organozinc reagents, which are highly reactive and often provide excellent yields.[13][14] For pyrazine acetylation, an acetylzinc halide is coupled with a halopyrazine.

Reaction Scheme:

Mechanistic Considerations: The high reactivity of organozinc reagents allows for milder reaction conditions and can be particularly effective for less reactive chlorides.[13]

Negishi Coupling Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Pyrazinyl-X pd_intermediate Pyrazinyl-Pd(II)-X (L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ac-ZnX' pd_acetyl Pyrazinyl-Pd(II)-Acetyl (L₂) transmetalation->pd_acetyl reductive_elimination Reductive Elimination pd_acetyl->reductive_elimination reductive_elimination->pd0 Regeneration product Acetylpyrazine reductive_elimination->product

Figure 4: Catalytic cycle for the Negishi acetylation of a halopyrazine.

Protocol: Negishi Acetylation of 2-Bromopyrazine [15][16]

Parameter Condition
Pyrazine Substrate 2-Bromopyrazine (1.0 mmol)
Acetylating Agent Acetylzinc chloride (prepared in situ from acetyl chloride and zinc dust) (1.5 mmol)
Palladium Catalyst Pd₂(dba)₃ (2.5 mol%)
Ligand XPhos (10 mol%)
Solvent Anhydrous THF (5 mL)
Temperature 60 °C
Reaction Time 6 h
Work-up Quench with saturated NH₄Cl, extract with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate.
Purification Column chromatography on silica gel.

Advantages:

  • High reactivity of organozinc reagents.[13]

  • Effective for coupling with aryl chlorides.

Disadvantages:

  • Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.[13]

Sonogashira Coupling and Subsequent Hydration: An Alkynyl Route

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[17][18] While not a direct acetylation, it offers an indirect route to acetylpyrazines through the hydration of a pyrazinyl-substituted alkyne.

Reaction Scheme:

Mechanistic Considerations: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[17][19]

Sonogashira Coupling Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Pyrazinyl-X pd_intermediate Pyrazinyl-Pd(II)-X (L₂) oxidative_addition->pd_intermediate transmetalation_pd Transmetalation pd_intermediate->transmetalation_pd pd_alkynyl Pyrazinyl-Pd(II)-C≡CR (L₂) transmetalation_pd->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Pyrazinylalkyne reductive_elimination->product cu_halide Cu(I)-X alkyne HC≡CR cu_acetylide Cu(I)-C≡CR alkyne->cu_acetylide Base cu_acetylide->transmetalation_pd to Pd center

Figure 5: Catalytic cycles for the Sonogashira coupling.

Protocol: Two-Step Synthesis of Acetylpyrazine via Sonogashira Coupling and Hydration [15][18]

Step 1: Sonogashira Coupling

Parameter Condition
Pyrazine Substrate 2-Iodopyrazine (1.0 mmol)
Alkyne Trimethylsilylacetylene (1.2 mmol)
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)
Copper Co-catalyst CuI (4 mol%)
Base Triethylamine (3.0 mmol)
Solvent Anhydrous THF (10 mL)
Temperature Room temperature
Reaction Time 4 h
Work-up Filter through Celite, concentrate, and purify by column chromatography.

Step 2: Hydration

Parameter Condition
Substrate 2-((Trimethylsilyl)ethynyl)pyrazine (1.0 mmol)
Reagent Formic acid (98%)
Temperature 80 °C
Reaction Time 2 h
Work-up Neutralize with NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
Purification Column chromatography on silica gel.

Advantages:

  • Mild reaction conditions for the coupling step.[17]

  • A wide variety of terminal alkynes are available.

Disadvantages:

  • Requires a two-step process.

  • Hydration of the alkyne can sometimes lead to regioselectivity issues.

Direct C-H Acetylation: The Modern Frontier

Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, obviating the need for pre-functionalized starting materials.[20][21] For pyrazine acetylation, this involves the direct coupling of a C-H bond on the pyrazine ring with an acetyl source.

Reaction Scheme:

Mechanistic Considerations: The mechanism often involves the formation of a palladacycle intermediate through a concerted metalation-deprotonation (CMD) pathway, followed by oxidative addition of an acetyl source and reductive elimination.[20]

Direct C-H Acetylation Mechanism pd_catalyst Pd(II)L₂ cmd_step Concerted Metalation-Deprotonation pd_catalyst->cmd_step Pyrazine palladacycle Pyrazinyl-Pd(II)-L cmd_step->palladacycle oxidation Oxidation/Acylation palladacycle->oxidation 'Ac⁺' source, Oxidant pd_iv_intermediate Pyrazinyl-Pd(IV)-Acetyl (L)(X) oxidation->pd_iv_intermediate reductive_elimination Reductive Elimination pd_iv_intermediate->reductive_elimination reductive_elimination->pd_catalyst Regeneration product Acetylpyrazine reductive_elimination->product

Sources

Protocols & Analytical Methods

Method

Protocol for using 2-Acetyl-5-methylpyrazine as a flavor standard

Application Note: Protocol for Using 2-Acetyl-5-methylpyrazine as a Flavor Standard Executive Summary & Application Context 2-Acetyl-5-methylpyrazine is a potent nitrogen-containing heterocycle responsible for "roasted,"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using 2-Acetyl-5-methylpyrazine as a Flavor Standard

Executive Summary & Application Context

2-Acetyl-5-methylpyrazine is a potent nitrogen-containing heterocycle responsible for "roasted," "nutty," and "popcorn-like" sensory attributes.[1][2] In the pharmaceutical and food science sectors, it serves two critical functions:

  • Flavor Masking Agent: Its high potency allows it to mask bitter active pharmaceutical ingredients (APIs) or metallic aftertastes in oral suspensions and chewable tablets.[1]

  • Off-Flavor Marker: It acts as a marker for Maillard reaction progress in heat-treated formulations.[1][2]

Critical Challenge: Unlike its isomer 2-acetyl-3-methylpyrazine (FEMA 3964) or the parent 2-acetylpyrazine (FEMA 3126), the 5-methyl isomer exhibits distinct volatility and polarity profiles.[1][2] Misidentification or degradation during storage leads to significant sensory deviations.[2] This guide establishes a rigorous protocol for its use as a primary reference standard.

Physicochemical Profile & Safety

Before handling, all personnel must review the SDS. This compound is hygroscopic and sensitive to oxidation.[1][2]

ParameterSpecificationNotes
CAS Number 22047-27-4Do not confuse with 2-Acetylpyrazine (22047-25-2)
Molecular Formula C₇H₈N₂OMW: 136.15 g/mol
Appearance Colorless to pale yellow solid/liquidLow melting point (~20–25°C); often supercooled liquid.[1][2]
Odor Descriptors Roasted nut, popcorn, earthy, breadyDistinct from the "green" notes of alkyl-pyrazines.[1][3]
LogP ~0.2 - 0.5Amphiphilic; soluble in water, ethanol, and PG.[1][3]
Boiling Point ~226–228°CHigh boiling point relative to molecular weight.[2]
Flash Point ~95°CCombustible.[2][4]

Pre-Analytical Handling: Stability & Storage

The "Pyrazine Crash" Phenomenon: Pyrazines are prone to polymerization and oxidation, turning yellow/brown and losing odor potency.[1][3]

Protocol A: Storage of Neat Standard

  • Container: Amber borosilicate glass with PTFE-lined caps.[1][2]

  • Headspace: Purge with Argon or Nitrogen gas after every use.[2] Oxygen is the primary degradation accelerant.[3]

  • Temperature: Store at 4°C . Do not freeze if using frequently, as repeated freeze-thaw cycles induce moisture condensation.[1]

  • Desiccation: Store the vial inside a secondary container (desiccator) with activated silica gel.

Experimental Workflow Visualization

The following diagram outlines the validated workflow for transforming the neat standard into actionable data.

G Neat Neat Standard (CAS 22047-27-4) Stock Primary Stock (10,000 ppm in EtOH) Neat->Stock Gravimetric Prep Work Working Standard (1-50 ppm) Stock->Work Volumetric Dilution GC GC-MS Analysis (Validation) Work->GC Analytical QC Sensory Sensory Panel (3-AFC Method) Work->Sensory Human Perception Data Validated Flavor Profile GC->Data RI & Purity Check Sensory->Data Threshold Verification

Figure 1: Critical path for generating validated flavor data.[1][2][5] Note the parallel validation by Instrumental (GC) and Sensory methods.

Protocol B: Analytical Verification (GC-MS)

Reliance on retention time alone is insufficient due to the presence of isomers (3-methyl vs 5-methyl).[1][2] Mass spectral confirmation and Retention Indices (RI) are mandatory.[1]

Instrument Parameters:

  • Column 1 (Polar): DB-WAX or equivalent (Polyethylene glycol).[1][2] Preferred for pyrazine separation.[1][3]

  • Column 2 (Non-Polar): DB-5 or equivalent (5%-phenyl-methylpolysiloxane).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace analysis) or Split 1:20 (for purity check) @ 250°C.

Target Retention Indices (Reference Values):

Column TypeApprox. RI (Kovats)Separation Note
DB-5 (Non-Polar) 1088 – 1099 Co-elutes with many terpenes; less specific.[1][2]
DB-WAX (Polar) 1673 – 1723 Critical: The 5-methyl isomer typically elutes after the 3-methyl isomer on polar phases.[1][2]

Step-by-Step Analysis:

  • Blank Run: Inject pure solvent (Ethanol) to ensure system cleanliness.[1]

  • Alkane Ladder: Inject C7–C30 alkane standard to establish the RI calibration curve.

  • Sample Injection: Inject 1 µL of the 50 ppm working solution.

  • Identification Criteria:

    • MS Match: NIST Library match > 90%.[2]

    • Ion Ratios: Monitor Target Ion m/z 136 (Molecular Ion) and Qualifier Ions m/z 43 (Acetyl) and m/z 108 .[1][3]

    • RI Deviation: Calculated RI must be within ±5 units of the reference value.

Protocol C: Sensory Standardization (3-AFC)

Because 2-acetyl-5-methylpyrazine has a low odor threshold (ppb range), instrumental detection limits often exceed human sensory thresholds.[1][2] A human panel is required to verify "odor activity."[2]

Method: ASTM E679 (3-Alternative Forced Choice).[1][2]

Panel Setup:

  • Matrix: Odor-free water or 5% sucrose solution (if testing for pharma masking).[1][2]

  • Glassware: Amber, wide-mouth jars (60 mL), coded with 3-digit random numbers.

Logic Flow for Threshold Determination:

Sensory Start Start 3-AFC Test SetSet SetSet Start->SetSet Set Present 3 Samples: 2 Blanks, 1 Spiked Detect Panelist Identifies Odd Sample? Correct Correct Identification Detect->Correct Yes Incorrect Incorrect Identification Detect->Incorrect No Stop Threshold Established Correct->Stop If 3 consecutive correct StepUp Increase Conc. (2x Step Factor) Incorrect->StepUp StepUp->Set SetSet->Detect

Figure 2: Decision logic for determining the sensory detection threshold.

Procedure:

  • Preparation: Prepare a geometric dilution series (e.g., 100 ppb, 50 ppb, 25 ppb...).

  • Presentation: Present three samples to the panelist. Two are blanks; one contains the analyte.[5]

  • Task: "Sniff and identify the sample that is different."

  • Calculation: The Group Threshold is the concentration where 50% of the panel corrects for chance (approx 66% actual correct selection).[1]

Troubleshooting & Common Pitfalls

  • "Burnt Rubber" Note: Indicates degradation or polymerization.[2] Action: Discard standard immediately.

  • Peak Tailing (GC): Pyrazines are basic.[1] Active sites in the GC liner or column will cause tailing. Action: Use base-deactivated liners (e.g., Siltek) and trim the column guard.[1]

  • Cross-Contamination: Pyrazines are incredibly potent and "sticky."[1][2] Action: Use dedicated glassware for pyrazine standards. Do not wash with other labware.[2]

References

  • The Good Scents Company. (2025).[1] 2-Acetyl-5-methylpyrazine: Organoleptic Properties and Safety.Link[1][3]

  • NIST Chemistry WebBook. (2025).[1] Pyrazine, 2-acetyl-5-methyl-: Gas Chromatography Retention Indices.[1][2]Link[1][3]

  • European Food Safety Authority (EFSA). (2017).[1] Scientific Opinion on the safety and efficacy of pyrazine derivatives.[1] EFSA Journal.[2] Link[1][3]

  • PubChem. (2025).[1][6] Compound Summary: 2-Acetyl-5-methylpyrazine (CID 30915).[1][2][6] National Library of Medicine.[2] Link[1][3]

  • ASTM International. (2019).[1] ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.[1][2]Link[1][3]

Sources

Application

The Definitive Guide to the GC-MS Analysis of 2-Acetyl-5-methylpyrazine: From Sample to Spectrum

Abstract This comprehensive technical guide provides a detailed methodology for the analysis of 2-Acetyl-5-methylpyrazine, a key aroma compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intend...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed methodology for the analysis of 2-Acetyl-5-methylpyrazine, a key aroma compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the drug development and food science industries who require a robust and reliable analytical method for the identification and quantification of this compound. We will delve into the intricacies of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on explaining the scientific rationale behind each procedural step. This guide is designed to be a self-validating system, ensuring technical accuracy and field-proven insights.

Introduction: The Significance of 2-Acetyl-5-methylpyrazine

2-Acetyl-5-methylpyrazine (CAS No. 22047-27-4) is a vital volatile organic compound that contributes significantly to the desirable nutty, roasted, and popcorn-like aromas in a vast array of thermally processed foods.[1] Its presence and concentration are critical quality indicators in products such as coffee, cocoa, baked goods, and roasted nuts. The formation of this pyrazine derivative is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[2]

Given its profound impact on the sensory profile of consumer products, the accurate and precise measurement of 2-Acetyl-5-methylpyrazine is paramount for quality control, product development, and flavor research. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analysis, offering unparalleled separation efficiency and definitive molecular identification.[3] This guide will provide a comprehensive protocol for the successful GC-MS analysis of 2-Acetyl-5-methylpyrazine.

Chemical Properties of 2-Acetyl-5-methylpyrazine:

PropertyValueSource
IUPAC Name1-(5-methylpyrazin-2-yl)ethanone[4]
Molecular FormulaC₇H₈N₂O[4]
Molecular Weight136.15 g/mol [4]
Boiling Point226.00 to 228.00 °C @ 760.00 mm Hg[5]
Melting Point56.00 °C @ 760.00 mm Hg[5]

Experimental Workflow: A Strategic Overview

The analytical workflow for 2-Acetyl-5-methylpyrazine is a multi-step process designed to ensure accurate and reproducible results. Each stage, from sample preparation to data analysis, is critical for the overall success of the analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Matrix Sample Extraction Headspace Solid-Phase Microextraction (HS-SPME) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection & Identification) GC->MS Interpretation Data Interpretation (Spectrum Analysis) MS->Interpretation Quantification Quantification Interpretation->Quantification

A high-level overview of the GC-MS analysis workflow for 2-Acetyl-5-methylpyrazine.

Detailed Protocols: From Sample to Data

This section provides a step-by-step methodology for the analysis of 2-Acetyl-5-methylpyrazine in a solid food matrix (e.g., ground roasted coffee beans).

Materials and Reagents
  • 2-Acetyl-5-methylpyrazine standard: Purity ≥98%

  • Internal Standard (IS): 2,3-Diethyl-5-methylpyrazine-d7 or other suitable deuterated pyrazine.

  • Solvent: Dichloromethane or Methanol (GC grade)

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Sample Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to pyrazines.[6]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile sample preparation technique ideal for the analysis of volatile and semi-volatile compounds like pyrazines from complex matrices.[6]

Protocol:

  • Sample Weighing: Accurately weigh 1.0 g of the finely ground food sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. The concentration of the IS should be in the mid-range of the expected analyte concentration.

  • Matrix Modification: Add 1.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample matrix, which can enhance the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Incubation and Extraction: Place the vial in a heating block or autosampler with agitation.

    • Equilibration Temperature: 60°C. This temperature facilitates the release of volatile compounds without inducing significant thermal degradation.

    • Equilibration Time: 15 minutes. This allows the sample to reach thermal equilibrium.

    • Extraction Time: 30 minutes. The SPME fiber is exposed to the headspace to adsorb the volatile analytes.

  • Desorption: After extraction, the SPME fiber is immediately transferred to the GC injector for thermal desorption of the analytes.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
Gas Chromatograph
InjectorSplitless mode, 250°CSplitless injection maximizes the transfer of analytes onto the column, enhancing sensitivity. A high temperature ensures efficient desorption from the SPME fiber.
Carrier GasHelium, constant flow rate of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
ColumnDB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)A polar column is well-suited for the separation of polar compounds like pyrazines, providing good peak shape and resolution.[4]
Oven Temperature ProgramInitial temp: 40°C (hold 2 min), Ramp: 5°C/min to 240°C (hold 5 min)This temperature program allows for the separation of a wide range of volatile compounds, ensuring that 2-Acetyl-5-methylpyrazine is well-resolved from other matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temperature230°CA heated ion source prevents condensation of analytes.
Transfer Line Temperature250°CPrevents condensation of analytes as they transfer from the GC to the MS.
Mass Scan Rangem/z 40-250This range is sufficient to capture the molecular ion and characteristic fragment ions of 2-Acetyl-5-methylpyrazine.
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysisFull scan provides a complete mass spectrum for compound identification. SIM mode enhances sensitivity and selectivity for target compound quantification.

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of 2-Acetyl-5-methylpyrazine provides a unique fingerprint for its identification. The fragmentation pattern is a direct result of the molecule's structure upon electron ionization.

Fragmentation cluster_mol Molecular Ion cluster_frag1 Loss of Methyl Radical cluster_frag2 Loss of CO mol [C₇H₈N₂O]⁺˙ m/z = 136 frag1 [M-CH₃]⁺ [C₆H₅N₂O]⁺ m/z = 121 mol->frag1 - •CH₃ frag2 [M-CH₃-CO]⁺ [C₅H₅N₂]⁺ m/z = 93 frag1->frag2 - CO

Proposed fragmentation pathway of 2-Acetyl-5-methylpyrazine in EI-MS.
  • Molecular Ion (M⁺˙) at m/z 136: The peak at m/z 136 corresponds to the intact molecule with one electron removed.[4] The presence of a clear molecular ion peak is crucial for confirming the molecular weight of the analyte.

  • Fragment Ion at m/z 121: This prominent peak is formed by the loss of a methyl radical (•CH₃) from the acetyl group (alpha-cleavage), a characteristic fragmentation for ketones. The resulting acylium ion is resonance-stabilized.

  • Fragment Ion at m/z 93: This ion likely arises from the subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 121 fragment.

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to ensure its reliability. The following parameters should be assessed:

Validation ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3The lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) Signal-to-Noise ratio (S/N) ≥ 10The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15%Measures the closeness of agreement between replicate measurements of the same sample under the same conditions.
Accuracy (Recovery) 80-120%Assesses the agreement between the measured concentration and the true concentration by analyzing spiked samples.

Conclusion: A Powerful Tool for Flavor Analysis

This application note has provided a comprehensive and scientifically grounded protocol for the GC-MS analysis of 2-Acetyl-5-methylpyrazine. By understanding the rationale behind each step, from sample preparation to data interpretation, researchers can confidently implement and adapt this methodology for their specific needs. The combination of HS-SPME for sample preparation and GC-MS for analysis offers a sensitive, selective, and robust approach for the characterization of this critical flavor compound, enabling deeper insights into food quality and development.

References

  • Buttery, R. G., Ling, L. C., & Guadagni, D. G. (1973). Volatilities of Aldehydes, Ketones, and Esters in Dilute Water Solution. Journal of Agricultural and Food Chemistry, 21(2), 198–201.
  • ChemLibre Texts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-methylpyrazine. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • LCGC International. (2011). Sample Preparation for Food Contaminant Analysis. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Acetylpyrazine. Retrieved from [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • El-Sayed, M. A. (2009).
  • Neliti. (1991). Pyrazines: Syntheses, Analysis and Its Flavour Properties. [Link]

  • PubMed. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). [Link]

  • Shimadzu. (n.d.). Advanced Py-GCMS Systems for Precise Analysis. [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • NIST. (n.d.). 2-Acetyl-3-methylpyrazine. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-ethyl-5-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-ethenyl-5-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link]

  • Perfumer & Flavorist. (2010). Flavor Bites: 2-Acetyl Pyrazine. [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (2025). Pyrazines in Foods. [Link]

Sources

Method

Application Note: Strategic Evaluation of Pyrazine Derivatives as Next-Generation Antimicrobials

Introduction: The Pyrazine Renaissance The pyrazine ring (1,4-diazine) is a "privileged scaffold" in medicinal chemistry, most famously anchoring Pyrazinamide (PZA) , a cornerstone of tuberculosis therapy. However, the l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Renaissance

The pyrazine ring (1,4-diazine) is a "privileged scaffold" in medicinal chemistry, most famously anchoring Pyrazinamide (PZA) , a cornerstone of tuberculosis therapy. However, the landscape has evolved. Modern drug discovery focuses on synthetic pyrazine derivatives (e.g., triazolo-pyrazines, pyrazine-carboxamides) that overcome the limitations of PZA—specifically its requirement for acidic activation.

This guide moves beyond basic screening. It addresses the specific physicochemical challenges of pyrazines (lipophilicity, pH-dependent activation) and provides a validated workflow for determining how your compound kills bacteria—whether by collapsing the proton motive force (PMF), inhibiting Fatty Acid Synthase I (FAS-I), or generating Reactive Oxygen Species (ROS).

Core Directive: Experimental Workflow

Do not treat all pyrazines equally. PZA analogs often require acidic activation, while bulky synthetic derivatives often act via direct membrane disruption or enzymatic inhibition (e.g., DNA Gyrase).

Diagram 1: The Pyrazine Evaluation Pipeline

Caption: Decision-matrix for evaluating pyrazine compounds based on structural class and solubility.

PyrazineWorkflow Start New Pyrazine Derivative Solubility Solubility Check (LogP Assessment) Start->Solubility Stock Stock Prep (DMSO/PEG400) Solubility->Stock Optimize Solvent pH_Check Is it a PZA Analog? Stock->pH_Check Screening Primary Screening (MIC/MBC) Biofilm Biofilm Eradication (Crystal Violet) Screening->Biofilm If MIC < 50 µg/mL Acid_MIC Acidic MIC (pH 5.5-6.0) Required for Prodrugs pH_Check->Acid_MIC Yes (Prodrug) Neut_MIC Standard MIC (pH 7.2) Direct Acting pH_Check->Neut_MIC No (Direct) Acid_MIC->Screening Neut_MIC->Screening Mechanism Mechanistic Profiling (Membrane/ROS) Biofilm->Mechanism

Critical Protocol: Compound Handling & Solubility

Many synthetic pyrazines are highly lipophilic, leading to precipitation in aqueous media and false-negative results.

The "Solvent Shock" Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO to 100x the highest desired test concentration (e.g., 10 mg/mL).

  • Intermediate Dilution: Do not dilute directly into broth. Dilute 1:10 into PEG-400 or Propylene Glycol . This acts as a bridge solvent.

  • Final Working Solution: Dilute the intermediate 1:10 into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Result: Final DMSO is 1%, which is non-toxic to most bacteria, but the compound remains dispersed.

Assay 1: pH-Adjusted MIC/MBC (The PZA Effect)

Standard CLSI protocols use pH 7.2-7.4. This will fail for Pyrazinamide-like compounds. PZA requires acidic pH to hydrolyze into Pyrazinoic Acid (POA) inside the bacteria.

Protocol Modifications:

  • Media: CAMHB.

  • Buffering:

    • Set A (Neutral): Standard CAMHB (pH 7.3).

    • Set B (Acidic): CAMHB adjusted to pH 5.8 using phosphate buffer (100 mM). Note: Do not use simple HCl/NaOH as pH drifts during incubation.

  • Inoculum: Prepare 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or Resazurin dye (0.01%) for colorimetric endpoint (Blue = No Growth, Pink = Growth).

Data Interpretation Table:

Compound TypeMIC (pH 7.3)MIC (pH 5.8)Interpretation
PZA Control >100 µg/mL12.5–50 µg/mLValid Assay (Prodrug Activity)
Synthetic A 4 µg/mL4 µg/mLDirect Acting (pH Independent)
Synthetic B >100 µg/mL>100 µg/mLInactive
Synthetic C 64 µg/mL8 µg/mLIon-trapping / Prodrug Mechanism

Assay 2: Biofilm Inhibition & Eradication

Pyrazines are uniquely suited for biofilms due to their small molecular weight and ability to penetrate the extracellular polymeric substance (EPS).

Crystal Violet Quantification Protocol:

  • Growth: Establish biofilms in 96-well flat-bottom plates (24–48 hours).

  • Treatment: Remove media, wash with PBS (carefully!), add pyrazine-containing media. Incubate 24h.

  • Fixation: Remove media, air dry 15 min. Fix with 99% Methanol for 15 min.

  • Staining: Add 0.1% Crystal Violet (CV) for 10 min.

  • Washing: Rinse 3x with distilled water.

  • Solubilization: Add 33% Glacial Acetic Acid to dissolve the dye.

  • Quantification: Read Absorbance at 590 nm.

Calculation:



Assay 3: Mechanistic Profiling (Membrane vs. ROS)

Determine how the pyrazine kills.

A. Membrane Depolarization (DiBAC4(3) Assay)

Pyrazinoic acid collapses the proton motive force. Test if your derivative does the same.

  • Dye: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)).

  • Principle: The dye enters depolarized cells (fluorescent) but is excluded from healthy cells.

  • Step: Treat bacteria for 1h

    
     Add dye (1 µg/mL) 
    
    
    
    Flow Cytometry (FITC channel).
B. ROS Generation (DCFH-DA Assay)

Many halogenated pyrazines induce oxidative stress.

  • Dye: 2',7'-Dichlorofluorescin diacetate (DCFH-DA).

  • Step: Pre-load bacteria with DCFH-DA (10 µM) for 30 min

    
     Wash 
    
    
    
    Treat with compound
    
    
    Measure Fluorescence (Ex 485nm / Em 535nm) over 60 mins.
Diagram 2: Mechanism of Action (PZA vs. Synthetic)

Caption: Dual-pathway mechanism: PZA (Acid-dependent) vs. Synthetic Pyrazines (Direct Targets).

MOA cluster_ext Extracellular Environment cluster_int Bacterial Cytoplasm PZA PZA (Prodrug) PncA PncA Enzyme (Amidase) PZA->PncA Passive Diffusion SynP Synthetic Pyrazine Target2 Membrane Potential Collapse SynP->Target2 Membrane Insertion Target3 DNA Gyrase / DHFR (Synthetic Target) SynP->Target3 Direct Binding Acid Acidic pH (H+) POA Pyrazinoic Acid (POA-) PncA->POA Hydrolysis HPOA H-POA (Protonated) POA->HPOA Efflux & Re-entry (Acid Dependent) Target1 FAS-I Inhibition (Fatty Acid Synthesis) HPOA->Target1 HPOA->Target2

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Peterson, L. R., et al. (2006). Mechanism of Action of Pyrazinamide: The Role of Efflux Pumps. Journal of Infectious Diseases. Link

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Link

  • Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FAS-I) of Mycobacterium tuberculosis.[1] Nature Medicine. Link

Sources

Application

Application Note: High-Resolution Quantification of 1-(5-Methyl-pyrazin-2-yl)-ethanone in Coffee Matrix

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) using Stable Isotope Dilution Assay (SIDA).[1] Abstract & Strategic Rationale 1-(5-Methyl-pyrazin-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) using Stable Isotope Dilution Assay (SIDA).[1]

Abstract & Strategic Rationale

1-(5-Methyl-pyrazin-2-yl)-ethanone (Commonly: 2-Acetyl-5-methylpyrazine ; CAS: 22047-27-4) is a potent odorant contributing to the "roasted," "popcorn-like," and "nutty" character of coffee. Its quantification is analytically challenging due to three factors:

  • Isomeric Interference: It frequently co-elutes with its structural isomer, 2-acetyl-6-methylpyrazine. Mass spectrometry alone cannot distinguish them (identical

    
     fragmentation). Chromatographic resolution is mandatory.
    
  • Matrix Complexity: The coffee headspace contains hundreds of volatiles (furans, pyrroles, phenols) that compete for SPME fiber sites.

  • Trace Levels: It exists at low concentrations (

    
     to 
    
    
    
    ) but has a low odor threshold, requiring high-sensitivity detection.

Why This Protocol? This guide prioritizes Scientific Integrity by rejecting simple external calibration curves, which fail to account for the "matrix effect" in coffee. Instead, we utilize Stable Isotope Dilution Assay (SIDA) or Standard Addition, combined with a polar GC column (Wax phase) to ensure isomer resolution.

Chemical & Physical Properties

PropertyDataRelevance to Protocol
IUPAC Name 1-(5-methylpyrazin-2-yl)ethanoneTarget Analyte
Molecular Weight 136.15 g/mol Defines Parent Ion (

) for MS
Boiling Point ~208°CRequires heated injection port (>230°C)
LogP ~0.2 (Hydrophilic)High water solubility; "Salting out" is required
Odor Character Roasted, Popcorn, NuttySensory quality marker
Key Isomer 2-Acetyl-6-methylpyrazineCritical Interference: Must be separated chromatographically

Experimental Protocol

A. Materials & Reagents[1][4][5][7][8][9]
  • Analyte Standard: 2-Acetyl-5-methylpyrazine (>98% purity).

  • Internal Standard (IS): 2-Acetyl-5-methylpyrazine-d3 (Ideal) or 2-Acetylpyrazine-d3 (Acceptable surrogate). Note: Deuterated standards correct for extraction variability.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • Solvent: Methanol (LC-MS grade) for stock solutions.

  • Water: Ultra-pure Milli-Q water.

B. Sample Preparation (The "Salting Out" System)
  • Rationale: Coffee contains lipids that trap volatiles. Adding hot water releases them; adding salt (saturation) pushes organics into the headspace (Henry’s Law constant modification).

  • Grinding: Cryogenically grind roasted coffee beans (using liquid nitrogen) to prevent volatile loss due to frictional heat.

  • Weighing: Accurately weigh 1.00 g of ground coffee into a 20 mL headspace vial.

  • IS Addition: Add 10

    
     of Internal Standard solution (e.g., 10 
    
    
    
    in methanol) directly onto the powder.
  • Slurry Creation: Add 5 mL of saturated NaCl solution.

  • Sealing: Immediately crimp the vial with a magnetic screw cap (PTFE/Silicone septum).

C. Automated HS-SPME Extraction
  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30

    
    .
    
    • Expert Insight: This "triple-phase" fiber is non-negotiable. CAR traps small volatiles (pyrazines), while DVB/PDMS handles larger aromatics. A pure PDMS fiber lacks the sensitivity for pyrazines.

ParameterSettingMechanism
Incubation Temp 60°CBalances volatility vs. water vapor saturation
Incubation Time 10 minEstablishes headspace equilibrium
Agitation 500 rpmAccelerates mass transfer from liquid to gas phase
Extraction Time 30 minAllows competitive displacement on fiber to stabilize
Desorption 5 min @ 250°CFull release of analyte into GC inlet
D. GC-MS Configuration
  • Column: DB-WAX or SolGel-WAX (60 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    ).
    • Critical: A non-polar column (DB-5) will not sufficiently separate the 5-methyl and 6-methyl isomers. A polar (PEG) phase is required.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: Splitless mode (0.75 min), then purge 50 mL/min.

Temperature Program (Isomer Resolution Focus):

  • Initial: 40°C (Hold 5 min) - Traps volatiles.

  • Ramp 1: 4°C/min to 150°C. Slow ramp crucial for pyrazine separation.

  • Ramp 2: 20°C/min to 240°C (Hold 10 min) - Bake out heavy lipids.

Mass Spectrometry (SIM Mode): Operate in Selected Ion Monitoring (SIM) for maximum sensitivity. Scan mode is insufficient for trace quantification.

CompoundQuant Ion (

)
Qualifier Ions (

)
2-Acetyl-5-methylpyrazine 136 (

)
108 (

), 43 (

)
Internal Standard (d3) 139 111, 46

Visualization of Workflows

Diagram 1: Analytical Workflow (Sample to Data)

This diagram illustrates the critical path from raw bean to quantified data, highlighting the "Salting Out" and "SIDA" checkpoints.

G Sample Coffee Sample (Cryo-Ground) Prep Matrix Modification (Sat. NaCl + IS Addition) Sample->Prep 1.0g + d3-Std SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Prep->SPME 60°C Equilibrium GC GC Separation (Polar WAX Column) SPME->GC Thermal Desorption MS MS Detection (SIM Mode: m/z 136) GC->MS Isomer Resolution Data Quantification (Ratio: Analyte/IS) MS->Data Peak Integration

Caption: Step-by-step analytical workflow ensuring matrix compensation via Internal Standard (IS).

Diagram 2: Isomer Resolution Logic

This diagram visualizes the separation logic required to distinguish the target analyte from its co-eluting isomer.

Logic Mixture Coffee Headspace (Contains 5-Me & 6-Me Isomers) Column GC Column Selection Mixture->Column NonPolar Non-Polar Column (DB-5 / DB-1) Column->NonPolar Avoid Polar Polar Column (DB-WAX / PEG) Column->Polar Recommended ResultBad Co-elution (Single Peak: m/z 136) QUANTIFICATION FAILED NonPolar->ResultBad ResultGood Baseline Separation (Peak 1: 6-Me | Peak 2: 5-Me) QUANTIFICATION SUCCESS Polar->ResultGood

Caption: Chromatographic logic demonstrating why Polar (WAX) columns are mandatory for this assay.

Calculation & Validation

Quantification Formula (SIDA)

Calculate the concentration (


) using the response factor (

) derived from calibration standards:




Validation Criteria (Self-Validating System)
  • Linearity:

    
     over range 10 ng/g – 5000 ng/g.
    
  • Recovery: Spike coffee samples with known standard. Acceptable range: 80–120%.

  • Resolution (

    
    ):  The valley between 2-acetyl-5-methylpyrazine and 2-acetyl-6-methylpyrazine must be 
    
    
    
    of peak height.
  • Ion Ratio: The ratio of

    
     136 to 43 must match the reference standard within 
    
    
    
    .

References

  • NIST Chemistry WebBook. 2-Acetyl-5-methylpyrazine Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[3] [Link]

  • The Good Scents Company. 2-acetyl-5-methyl pyrazine Odor Properties and Safety. [Link]

  • Molecules (MDPI). Potential Aroma Chemical Fingerprint of Oxidised Coffee Note by HS-SPME-GC-MS. (Demonstrates HS-SPME-GC-MS conditions for coffee volatiles). [Link]

  • Journal of Applied Pharmaceutical Science. Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Methyl-pyrazin-2-yl)-ethanone

Welcome to the technical support center for the synthesis of 1-(5-methyl-pyrazin-2-yl)-ethanone, a key intermediate in various research and development applications. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-methyl-pyrazin-2-yl)-ethanone, a key intermediate in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions, ensuring a successful and high-yielding synthesis.

I. Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering detailed corrective protocols.

Issue 1: Low Overall Yield

Question: My synthesis of 1-(5-methyl-pyrazin-2-yl)-ethanone is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, primarily related to the reactivity of the pyrazine ring and the stability of intermediates. The most common synthetic routes involve the acylation of a methylpyrazine derivative. Let's break down the potential pitfalls and solutions.

A prevalent method for this synthesis is the reaction of 2-methylpyrazine with a suitable acetylating agent. Another powerful approach involves the use of organometallic reagents. For instance, a Grignard reaction between 2-cyano-5-methylpyrazine and a methylmagnesium halide, followed by hydrolysis, can provide the target ketone. However, this route also presents challenges.

Root Causes and Solutions:

  • Inefficient Grignard Reagent Formation: The preparation of the Grignard reagent (e.g., methylmagnesium bromide) is critical.[1] The presence of moisture or oxygen can significantly reduce the concentration of the active reagent.

    • Protocol: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and freshly distilled or titrated Grignard reagents for optimal results.

  • Side Reactions during Acylation: The pyrazine ring is susceptible to various side reactions, including multiple acylations or reactions at other positions on the ring.

    • Protocol: Control the stoichiometry of the reactants carefully. A slow, dropwise addition of the acylating agent at a controlled temperature can minimize side product formation.

  • Incomplete Hydrolysis of the Imine Intermediate (Grignard Route): The intermediate formed after the Grignard addition is an imine, which must be hydrolyzed to the ketone. Incomplete hydrolysis will lead to a lower yield of the desired product.

    • Protocol: Ensure acidic conditions are sufficient for complete hydrolysis. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the reaction endpoint.

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with several impurities that are difficult to separate. What are these likely side products and how can I prevent their formation?

Answer: Impurity generation is a common hurdle. The nature of the impurities depends on the synthetic route employed.

Common Impurities and Prevention Strategies:

Impurity TypePotential CausePrevention and Mitigation Strategy
Di-acylated Pyrazine Excess acetylating agent or harsh reaction conditions.Use a stoichiometric amount of the acetylating agent and maintain a low reaction temperature.
Unreacted Starting Material Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.Ensure complete consumption of the starting material by monitoring the reaction with TLC or GC-MS.[2] A slight excess of the Grignard reagent may be necessary.
Products from Ring Opening Highly reactive organometallic reagents can sometimes lead to cleavage of the heterocyclic ring.Use milder organometallic reagents or add the reagent slowly at a very low temperature.
Oxidation Products Exposure of the pyrazine N-oxide intermediate (if used) or the final product to oxidizing conditions.[3]Maintain an inert atmosphere throughout the reaction and workup.

Workflow for Minimizing Impurities:

Caption: Workflow for minimizing impurity formation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(5-methyl-pyrazin-2-yl)-ethanone?

There are several established methods for the synthesis of acetylpyrazines.[4] The choice of route often depends on the available starting materials and scale of the reaction. Common approaches include:

  • Grignard Reaction with a Cyanopyrazine: This involves the reaction of a methylmagnesium halide with 2-cyano-5-methylpyrazine, followed by acidic hydrolysis. This is often a high-yielding route.[4]

  • Oxidation of an Ethylpyrazine: 2-Ethyl-5-methylpyrazine can be oxidized to the corresponding ketone. However, controlling the oxidation to avoid over-oxidation or side reactions can be challenging.[5]

  • Acylation of Methylpyrazine: Direct acylation of 2-methylpyrazine using reagents like acetic anhydride or acetyl chloride can be employed, though regioselectivity can be an issue.[6][7]

Q2: How can I effectively purify the final product?

Purification of 1-(5-methyl-pyrazin-2-yl)-ethanone typically involves standard laboratory techniques.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent purification method. Ethanol or a mixture of ethanol and water can be effective.[4]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.

Q3: What are the key analytical techniques to characterize the final product?

To confirm the identity and purity of your synthesized 1-(5-methyl-pyrazin-2-yl)-ethanone, a combination of spectroscopic and analytical methods is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information, confirming the presence of the methyl, acetyl, and pyrazine ring protons and carbons in their expected chemical environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretch for the ketone group.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess the purity of the sample and identify any volatile impurities.[2]

Q4: Are there any "greener" or more sustainable synthetic approaches being developed?

Yes, the field of green chemistry is actively exploring more environmentally friendly synthetic routes. For pyrazine derivatives, some emerging strategies include:

  • Biocatalysis: Using enzymes or whole-cell systems to catalyze the synthesis can offer high selectivity and milder reaction conditions.[2][9][10]

  • Flow Chemistry: Continuous-flow systems can improve reaction efficiency, reduce waste, and enhance safety.[11][12]

  • Electrochemical Synthesis: Electrochemical methods can replace traditional oxidizing or reducing agents with "clean" electrons, minimizing waste.[13]

III. Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis of 1-(5-methyl-pyrazin-2-yl)-ethanone from 2-cyano-5-methylpyrazine.

Step 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of bromomethane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Cyano-5-methylpyrazine

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve 2-cyano-5-methylpyrazine in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Follow this with the addition of dilute hydrochloric acid until the aqueous layer is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(5-methyl-pyrazin-2-yl)-ethanone.

Reaction Scheme:

Caption: Grignard synthesis of 1-(5-methyl-pyrazin-2-yl)-ethanone.

IV. References

  • United States Patent Office. (n.d.). Googleapis.com. Retrieved from

  • Method for synthesizing 2-acetyl pyrazine. (n.d.). Patsnap. Retrieved from

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (n.d.). Patsnap Eureka. Retrieved from

  • Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines. (2010). PubMed. Retrieved from

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (2019). PMC. Retrieved from

  • Optimization of the Grignard reagent formation. (n.d.). ResearchGate. Retrieved from

  • Reactions of Piperazines. (n.d.). Ambeed.com. Retrieved from

  • Synthesis method of natural 2-acetylpyrazine. (n.d.). Google Patents. Retrieved from

  • Electrochemical Synthesis of Acetylpyrazine. (n.d.). Journal of Electrochemistry. Retrieved from

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). PMC. Retrieved from

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (n.d.). MDPI. Retrieved from

  • Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine from L-threonine. (n.d.). Benchchem. Retrieved from

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PMC. Retrieved from

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. (2019). PubMed. Retrieved from

  • Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. (n.d.). JLUpub - Justus-Liebig-Universität Gießen. Retrieved from

Sources

Optimization

Technical Support Center: HPLC Analysis of Pyrazines

Topic: Resolving Peak Tailing & Asymmetry Status: Operational | Tier: Level 3 (Advanced Application Support) Introduction: The "Pyrazine Problem" Welcome to the Technical Support Center. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction: The "Pyrazine Problem"

Welcome to the Technical Support Center. You are likely here because your pyrazine peaks—critical flavor compounds or pharmaceutical intermediates—are exhibiting significant tailing (Symmetry Factor


).

Pyrazines present a unique chromatographic challenge compared to standard basic drugs. Unlike aliphatic amines (pKa ~9-10), pyrazines are weak bases (pKa ~0.6 to 2.5). This means the standard "run at low pH" advice for basic compounds often fails because pyrazines remain largely neutral at typical HPLC pH levels, yet they still tail aggressively.

Why? The nitrogen lone pairs on the pyrazine ring act as strong hydrogen bond acceptors, interacting avidly with residual silanols (


) on the silica surface.

This guide provides the specific protocols to mask these interactions and restore Gaussian peak shapes.

Module 1: The Mechanism of Failure

Question: "My pyrazine peak is tailing, but my mobile phase is acidic. Why isn't the low pH suppressing the interaction?"

Technical Insight: For strong bases, we lower pH to protonate the analyte (


) and neutralize the silanol (

), preventing ion exchange. However, pyrazines are weak bases.[1] At pH 3.0, pyrazine is mostly neutral. The tailing you see is not primarily Ion-Exchange ; it is Hydrogen Bonding .

The exposed nitrogen atoms on the pyrazine ring form hydrogen bonds with the acidic protons of residual silanols. To fix this, you must physically block the silanol, not just control its charge.

Visualization: The Silanol-Pyrazine Interaction

PyrazineInteraction Silanol Residual Silanol (Si-OH) [Stationary Phase] Interaction Hydrogen Bonding (Secondary Retention) Silanol->Interaction H-Donor Pyrazine Pyrazine Analyte (N-Lone Pair) Pyrazine->Interaction H-Acceptor Result Peak Tailing (Kinetic Lag) Interaction->Result

Figure 1: Mechanism of peak tailing. The pyrazine nitrogen interacts with free silanols via hydrogen bonding, causing a "drag" effect on the elution profile.

Module 2: Mobile Phase Optimization (The Chemical Fix)

Question: "What additive effectively suppresses pyrazine tailing?"

Recommendation: Use Triethylamine (TEA) as a sacrificial base.[2] Because TEA is a stronger base than pyrazine, it preferentially binds to the active silanol sites, effectively "capping" them dynamically during the run.

Protocol: Preparation of Silanol-Blocking Mobile Phase

Do not just add TEA to the bottle; pH control is critical to prevent column damage.

  • Select Buffer: Phosphate (20 mM) is preferred for UV transparency; Ammonium Acetate (10-20 mM) for MS detection.

  • Add Modifier: Add 5 mM to 10 mM Triethylamine (TEA) to the aqueous portion of your mobile phase.

    • Calculation: ~0.7 mL of TEA per 1 Liter of buffer.

  • Adjust pH:

    • Crucial Step: You must adjust the pH after adding TEA. TEA is highly basic (pH ~11 in solution) and will dissolve silica columns if not neutralized.

    • Adjust to pH 3.0 (using Phosphoric acid) or pH 6.5 (using Acetic acid), depending on your separation needs.

  • Filter: Filter through a 0.2 µm nylon filter to remove any precipitates.

Comparison of Mobile Phase Modifiers:

ModifierMechanismEffectiveness for PyrazinesMS Compatible?
Triethylamine (TEA) Sacrificial Base (Blocks Silanols)High (Gold Standard)No (Suppresses Ionization)
Ammonium Acetate Ionic Strength / pH ControlModerateYes
TFA (0.1%) Ion Pairing / Low pHLow (Pyrazines still H-bond)Yes (but suppresses signal)
Formic Acid pH ControlLowYes

Module 3: Stationary Phase Selection (The Hardware Fix)

Question: "I cannot use TEA because I am using LC-MS. Which column should I choose?"

Recommendation: If mobile phase additives are restricted, the stationary phase must provide the shielding. You require a High-Purity, Base-Deactivated column with extensive End-capping .

Selection Criteria:

  • Silica Purity (Type B Silica): Older "Type A" silica has high metal content which acts as a Lewis Acid, coordinating with pyrazine nitrogens. Use only Type B (High Purity) silica (< 10 ppm metals).

  • End-Capping: Look for "Double End-capped" or "Triple End-capped" specifications. This replaces residual -OH groups with inert trimethylsilyl groups.

  • Steric Protection: Columns with bulky side chains (e.g., Isopropyl groups on the silane) sterically hinder the pyrazine from reaching the silica surface.

Recommended Column Chemistries:
  • Hybrid Particles (e.g., BEH C18): Ethylene-bridged hybrid particles have fewer surface silanols by design.

  • Polar-Embedded Groups: These phases have a polar group (amide or carbamate) near the surface that creates a "water shield," preventing the pyrazine from interacting with the silanol.

Module 4: Advanced Troubleshooting (System & Physics)

Question: "I switched to a new column and added TEA, but the peak still tails. What else could it be?"

Diagnostic: If the chemistry is correct, the issue is likely Physical or Chelation .

1. Metal Chelation: Pyrazines, with their 1,4-nitrogen arrangement, can chelate trace metals (Iron, Nickel) in your stainless steel frits or tubing.

  • Test: Inject a non-chelating neutral standard (e.g., Toluene). If Toluene is symmetrical but Pyrazine tails, it is a chemical/chelation issue.

  • Fix: Passivate your LC system with 30% Phosphoric Acid or switch to PEEK tubing and PEEK-lined columns.

2. Extra-Column Volume: Pyrazines are often small molecules (


). Early eluting peaks are highly susceptible to dispersion in the tubing.
  • Fix: Ensure the tubing from the column to the detector is 0.005" ID (Red PEEK) and as short as possible.

Troubleshooting Decision Tree

Troubleshooting Start Start: Peak Tailing > 1.5 CheckNeutral Inject Neutral Standard (e.g., Toluene) Start->CheckNeutral NeutralTails Does Neutral Peak Tail? CheckNeutral->NeutralTails PhysicalIssue Physical Issue: Check Tubing/Fittings/Cell NeutralTails->PhysicalIssue Yes ChemicalIssue Chemical Issue: Silanol or Chelation NeutralTails->ChemicalIssue No AddTEA Add 5mM TEA to Mobile Phase (If UV detection) ChemicalIssue->AddTEA Step 1 CheckColumn Switch to Hybrid (BEH) or Polar-Embedded Column AddTEA->CheckColumn If Tailing Persists Passivate Passivate System (Remove Metal Ions) CheckColumn->Passivate If Tailing Persists

Figure 2: Step-by-step diagnostic workflow for isolating the root cause of asymmetry.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?

  • Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC?

  • Phenomenex. (2024). Overcoming peak tailing of basic analytes in silica type A stationary phases.

  • U.S. Pharmacopeia.USP <621> Chromatography. (Standard guidance on System Suitability and Symmetry Factors).

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

<_ _ Welcome to the technical support guide for 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compou...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _

Welcome to the technical support guide for 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low solubility in aqueous solutions. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to enhance your success in utilizing this compound in your research.

Understanding the Challenge: The Physicochemical Properties of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

1-(5-methyl-pyrazin-2-yl)-ethanone, a heterocyclic aromatic compound, presents solubility challenges primarily due to its molecular structure.[1][2] While the pyrazine ring contains nitrogen atoms that can interact with water, the overall molecule possesses hydrophobic characteristics.[1] The estimated aqueous solubility is approximately 6.241e+004 mg/L at 25°C.[3] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC7H8N2O[4]
Molecular Weight136.15 g/mol [4][5]
XLogP3-AA0.2[3][5]
Hydrogen Bond Donor Count0[5]
Hydrogen Bond Acceptor Count3[5]
pKa (Strongest Basic)0.88 (Predicted for pyrazine)[6]
Boiling Point226.00 to 228.00 °C @ 760.00 mm Hg[3]
Melting Point56.00 °C @ 760.00 mm Hg[3]

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE not dissolving in water?

A1: The limited aqueous solubility of this compound is inherent to its chemical structure. The presence of the methyl and ethanone groups contributes to its hydrophobicity, making it challenging to dissolve in purely aqueous systems.

Q2: Can I simply heat the solution to improve solubility?

A2: While heating can temporarily increase the solubility of many compounds, it's not a universally recommended solution for 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE without further stability studies.[1] There is a risk of degradation at elevated temperatures. A more controlled and reliable approach involves the use of solubility-enhancing excipients or pH modification.

Q3: What are the first-line strategies I should try to improve solubility?

A3: For initial experiments, we recommend exploring co-solvents and pH adjustment due to their relative simplicity and effectiveness.[7][8] These methods can often provide a significant solubility enhancement without the need for complex formulation development.

Q4: Are there any safety concerns with the recommended solvents and excipients?

A4: All recommended substances should be handled in accordance with their Safety Data Sheets (SDS). For in-vivo studies, it is crucial to use pharmaceutical-grade excipients and adhere to established toxicity limits.

Q5: How can I confirm that the solubility has actually increased?

A5: Visual observation of a clear solution is a good initial indicator. However, for accurate quantification, analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS) are essential.[9] These methods allow for the precise measurement of the compound's concentration in the solution.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a structured workflow for systematically addressing the low aqueous solubility of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Experimental Protocol cluster_3 Analysis & Verification cluster_4 Outcome A Low Solubility Observed B pH Adjustment A->B Choose a method C Co-solvency A->C Choose a method D Complexation (Cyclodextrins) A->D Choose a method E Surfactant-based Solubilization A->E Choose a method F Protocol: pH Adjustment B->F G Protocol: Co-solvency C->G H Protocol: Complexation D->H I Protocol: Surfactants E->I J Visual Inspection F->J Initial Check G->J Initial Check H->J Initial Check I->J Initial Check K HPLC-UV/LC-MS Quantification J->K Quantitative Analysis L Solubility Enhanced K->L M Further Optimization Needed K->M M->B Iterate with a different strategy or combination M->C Iterate with a different strategy or combination M->D Iterate with a different strategy or combination M->E Iterate with a different strategy or combination

Caption: Troubleshooting workflow for enhancing the solubility of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE.

Strategy 1: pH Adjustment

Causality: The pyrazine ring contains nitrogen atoms which are weakly basic.[2] By lowering the pH of the aqueous solution, these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form of the compound.[10][11]

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Prepare a Stock Solution: Accurately weigh 10 mg of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE and place it in a 10 mL volumetric flask.

  • Initial Dispersion: Add approximately 5 mL of deionized water to the flask and sonicate for 5 minutes to ensure a fine, uniform suspension.

  • pH Titration: While stirring, slowly add 0.1 M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Observation: Continue adding acid until the compound completely dissolves, and the solution becomes clear. Record the final pH.

  • Volume Adjustment: Once dissolved, bring the solution to the final volume of 10 mL with deionized water.

  • Equilibration and Analysis: Allow the solution to equilibrate at room temperature for at least one hour. Subsequently, filter the solution through a 0.22 µm syringe filter and analyze the concentration using a validated HPLC-UV or LC-MS method.[9]

Expected Outcome: A significant increase in solubility should be observed at a lower pH.

Troubleshooting:

  • Precipitation upon standing: If the compound precipitates out of solution over time, the pH may not be low enough to maintain solubility. Consider preparing the solution at a slightly lower pH.

  • Compound degradation: If you suspect degradation due to the acidic environment, it is crucial to perform stability studies. Analyze the sample at different time points (e.g., 0, 2, 4, 8, and 24 hours) to check for the appearance of degradation peaks in the chromatogram.

Strategy 2: Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[12][13]

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Systems: Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20%, and 50% v/v) of various co-solvents. Recommended co-solvents for initial screening include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[12]

  • Solubility Determination: Add an excess amount of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE to each co-solvent system in separate vials.

  • Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis: After 24 hours, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate mobile phase for HPLC-UV or LC-MS analysis.

Data Presentation: Co-solvent Solubility Enhancement

Co-solventConcentration (v/v)Apparent Solubility (mg/mL)
None (Water)0%Baseline Value
Ethanol10%To be determined
Ethanol20%To be determined
Propylene Glycol10%To be determined
Propylene Glycol20%To be determined
PEG 40010%To be determined
PEG 40020%To be determined

Troubleshooting:

  • Compound "oiling out": At high co-solvent concentrations, the compound may separate as an oil instead of dissolving. If this occurs, reduce the co-solvent concentration.

  • Precipitation upon dilution: If the final application requires further dilution with an aqueous buffer, the compound may precipitate. It is essential to test the stability of the stock solution upon dilution in the final experimental medium.

Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly water-soluble molecules, like 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE, within their hydrophobic core, thereby increasing the apparent aqueous solubility of the guest molecule.[14][16][17]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of different cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at various concentrations (e.g., 1%, 5%, and 10% w/v).

  • Solubility Determination: Add an excess amount of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature for 24-48 hours.

  • Analysis: Centrifuge and filter the samples as described in the co-solvency protocol before quantifying the dissolved compound via HPLC-UV or LC-MS.

Strategy 4: Surfactant-based Solubilization

Causality: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles in aqueous solutions.[18] The hydrophobic cores of these micelles can entrap poorly soluble compounds, leading to a significant increase in their solubility.[18][19][20]

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Solutions: Prepare aqueous solutions of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 at concentrations above their CMC (e.g., 0.1%, 0.5%, and 1% w/v).

  • Solubility Determination: Add an excess amount of the compound to each surfactant solution.

  • Equilibration and Analysis: Follow the same equilibration and analysis steps as outlined for co-solvents and cyclodextrins.

Analytical Verification

A robust analytical method is crucial for accurately determining the concentration of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE in your prepared solutions.

Recommended HPLC-UV Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax)

  • Column Temperature: 30°C

Method Validation: It is essential to validate the analytical method for linearity, accuracy, and precision to ensure reliable results.[21]

Concluding Remarks

Overcoming the low aqueous solubility of 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE is a common yet manageable challenge. By systematically applying the strategies outlined in this guide—pH adjustment, co-solvency, complexation, and the use of surfactants—researchers can successfully prepare solutions suitable for a wide range of in-vitro and in-vivo applications. Remember to always verify the final concentration and stability of your preparations using a validated analytical method.

References

  • Solubility of Things. Pyrazine. [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Sahu, B. P., & Das, M. K. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 76(5), 377–385. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Wikipedia. Pyrazine. [Link]

  • Popescu, C., & Șelaru, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 323. [Link]

  • PubChem. 2-Acetyl-5-methylpyrazine. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • Sherman, S. E., & Francisco, M. A. (1998). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 43(5), 848–851. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(1), 21–42. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ancos.com. pH Adjustment and Neutralization, the basics. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • The Good Scents Company. 2-acetyl-5-methyl pyrazine. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • National Institutes of Health. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Fiveable. pH and Solubility. [Link]

  • ScienceDirect. Cosolvent. [Link]

  • ResearchGate. Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • ScienceDirect. Solubilization by surfactants. [Link]

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. Surfactants Solubility, Concentration and the other Formulations Effects on the Drug Release Rate From a Controlled-Release Matrix. [Link]

  • Bentham Science. A Novel Quantitative Spectrophotometric Method. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Taylor & Francis Online. Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • PubMed Central. Spectrofluorimetric Approach for Quantification of Cyclizine in the Presence of its Toxic Impurities in Human Plasma; in silico Study and ADMET Calculations. [Link]

  • FooDB. Showing Compound Pyrazine (FDB012468). [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • PubMed. Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. [Link]

  • YouTube. How Does pH Affect Solubility?. [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • PubChem. 5-Methylpyrazin-2-amine. [Link]

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Optimization

Technical Support Center: Minimizing Byproduct Formation in the Maillard Reaction

A Senior Application Scientist's Guide Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing byproduct formation i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing byproduct formation in the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars, while beneficial in some contexts, can lead to the formation of undesirable and potentially harmful byproducts in pharmaceutical formulations and other applications.[1][2]

This guide is designed to be a practical resource, offering troubleshooting advice and answers to frequently asked questions. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

I. Foundational Understanding: The Maillard Reaction and Its Byproducts

The Maillard reaction is a non-enzymatic browning process that begins with the condensation of a carbonyl group from a reducing sugar with a nucleophilic amino group of an amino acid, peptide, or protein.[1][3][4] This initial step forms an unstable Schiff base, which then rearranges to a more stable Amadori or Heyns product.[3][5] From this intermediate stage, a cascade of reactions, including enolization, dehydration, and fragmentation, leads to a plethora of compounds.[1][3][5]

While some of these products contribute to desirable flavors and aromas in food, others are considered undesirable byproducts in pharmaceutical and other controlled systems.[1][6] Key byproducts of concern include:

  • Advanced Glycation End-products (AGEs): A heterogeneous group of compounds formed in the later stages of the Maillard reaction.[7] AGEs can cross-link proteins, altering their structure and function, and have been implicated in various disease states.[7][8][9]

  • Acrylamide: A potential human carcinogen that can form from the reaction of asparagine and reducing sugars at high temperatures.[1][3][5]

  • Furans and Hydroxymethylfurfural (HMF): Formed from the degradation of carbohydrates, these compounds can be toxic at high concentrations.[1]

  • Heterocyclic Amines (HCAs): Potentially carcinogenic compounds that can form at high temperatures from the reaction of amino acids and creatinine.[1]

The formation of these byproducts is not inevitable. By understanding and controlling the key reaction parameters, their formation can be significantly minimized.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during your experiments, providing actionable solutions grounded in scientific principles.

Scenario 1: Unexpected Browning and Discoloration in a Liquid Formulation During Storage.

Question: My liquid formulation containing an active pharmaceutical ingredient (API) with a primary amine group and lactose as an excipient is showing significant browning after a few weeks of storage at room temperature. What is causing this, and how can I prevent it?

Answer: The browning you are observing is a classic sign of the Maillard reaction.[5][10] The primary amine on your API is reacting with the reducing sugar, lactose. Several factors could be accelerating this reaction.

Troubleshooting Steps & Explanations:

  • pH Assessment and Adjustment:

    • Why: The Maillard reaction is highly pH-dependent. The rate of the initial step, the condensation reaction, is slower at acidic pH values because the amino group is protonated (R-NH3+), reducing its nucleophilicity.[11][12] As the pH increases towards alkaline conditions, the amino group is deprotonated (R-NH2), making it a more potent nucleophile and accelerating the reaction.[5][13] The optimal pH for Maillard browning is generally between 6 and 10.[14]

    • Protocol:

      • Measure the current pH of your formulation.

      • If the pH is neutral to alkaline, consider adjusting it to a more acidic range (pH < 6).[11] A pH at or below 5 is often sufficient to significantly slow down the reaction during moderate heating or storage.[11]

      • Use a pharmaceutically acceptable buffer system to maintain the desired pH.

      • Conduct stability studies at the new pH to ensure the API remains stable and the formulation's other critical quality attributes are not compromised.

  • Water Activity (a_w) Evaluation:

    • Why: Water activity, a measure of "free" water available for chemical reactions, plays a crucial role. The Maillard reaction rate is maximal at intermediate water activities (0.4-0.8).[12][15] In very low water activity systems, reactant mobility is limited, slowing the reaction. In very high water activity systems (approaching pure water), the reactants are diluted, which also slows the reaction rate.[16]

    • Protocol:

      • Measure the water activity of your formulation using a water activity meter.

      • If the a_w is in the optimal range for the Maillard reaction, consider strategies to either increase or decrease it, depending on the formulation's requirements. For a liquid formulation, increasing the water content (if feasible without compromising stability or solubility) can help dilute the reactants.

  • Temperature Control:

    • Why: Temperature is a major catalyst for the Maillard reaction. For every 10°C increase in temperature, the reaction rate can increase 3-5 times.[17] Storing your formulation at a lower temperature will significantly slow down the rate of byproduct formation.

    • Protocol:

      • Review your current storage conditions.

      • If possible, store the formulation under refrigerated conditions.

      • Conduct accelerated stability studies at various temperatures to model the long-term effects and establish appropriate storage recommendations.

Visualization of Influencing Factors:

Maillard_Factors cluster_conditions Reaction Conditions cluster_reactants Reactants Temperature Temperature Maillard_Reaction Maillard Reaction Temperature->Maillard_Reaction Increases Rate pH pH pH->Maillard_Reaction Optimal at 6-10 Water_Activity Water Activity (a_w) Water_Activity->Maillard_Reaction Optimal at 0.4-0.8 Amino_Acid Amino Acid / Protein (Amine Group) Amino_Acid->Maillard_Reaction Reducing_Sugar Reducing Sugar (Carbonyl Group) Reducing_Sugar->Maillard_Reaction Byproducts Byproduct Formation (e.g., AGEs, Acrylamide) Maillard_Reaction->Byproducts

Caption: Key factors influencing the rate of the Maillard reaction.

Scenario 2: Formation of Potentially Harmful Byproducts (e.g., Acrylamide) in a Thermally Processed Product.

Question: We are developing a product that requires a heating step, and we are concerned about the formation of acrylamide. How can we mitigate this?

Answer: Acrylamide formation is a significant concern in heated products containing asparagine and reducing sugars.[1][3][5] Several strategies can be employed to minimize its formation.

Mitigation Strategies:

  • Enzymatic Treatment:

    • Why: The enzyme asparaginase catalyzes the hydrolysis of asparagine to aspartic acid and ammonia. By converting asparagine, a key precursor for acrylamide, its formation during heating is significantly reduced.[18]

    • Protocol:

      • Incorporate asparaginase into your formulation before the heating step.

      • The optimal conditions for enzyme activity (pH, temperature, and incubation time) will depend on the specific enzyme used and your product matrix. Consult the enzyme supplier's technical data sheet for guidance.

      • The enzyme is typically inactivated during the final high-temperature processing step.[12]

  • Temperature and Time Optimization:

    • Why: Acrylamide formation is highly temperature-dependent, with significant formation occurring at temperatures above 120°C.[1] While higher temperatures increase the reaction rate, prolonged heating at lower temperatures can also lead to byproduct accumulation.

    • Protocol:

      • Conduct a design of experiments (DoE) study to evaluate the impact of different temperature and time combinations on acrylamide formation.

      • Aim for the lowest possible temperature and shortest time that achieves the desired product characteristics. For example, high-temperature-short-time (HTST) processing can sometimes reduce the formation of certain byproducts compared to lower-temperature-long-time (LTLT) processing.

  • Ingredient Selection and Modification:

    • Why: The type and concentration of reducing sugars and amino acids directly impact byproduct formation.

    • Protocol:

      • If possible, select raw materials with lower levels of asparagine and reducing sugars.

      • Consider replacing reducing sugars (e.g., glucose, fructose) with non-reducing sugars (e.g., sucrose), although sucrose can hydrolyze into glucose and fructose under acidic conditions and heat.[19]

Quantitative Data Summary: Impact of pH and Temperature on Maillard Reaction

ParameterConditionEffect on Maillard Reaction RateCitation(s)
pH < 6Very low reaction rate[11]
6 - 10Optimal reaction rate[14]
> 10Rate may decrease depending on reactants[14]
Temperature < 100°CSlow reaction rate[1][20]
100°C - 120°CRapidly increasing reaction rate[1]
> 120°CVery rapid reaction, potential for decreased rate at very high temps[1]
> 150°CIncreased formation of heterocyclic amines[1]

III. Frequently Asked Questions (FAQs)

Q1: Can I use antioxidants to inhibit the Maillard reaction?

A1: Yes, antioxidants can play a role in mitigating certain aspects of the Maillard reaction, particularly the formation of some advanced glycation end-products (AGEs) that involve oxidative steps (glycoxidation).[21] Compounds like vitamin C, vitamin E, and various polyphenols have been shown to inhibit AGE formation.[22] They can act by scavenging free radicals and chelating metal ions that promote oxidative reactions.[21] However, they may not completely inhibit the initial non-oxidative stages of the Maillard reaction.

Q2: Are there chemical inhibitors that can be used to block the Maillard reaction?

A2: Yes, several chemical compounds have been investigated for their ability to inhibit the Maillard reaction. One of the most well-known is aminoguanidine, which traps reactive dicarbonyl intermediates like methylglyoxal (MGO), preventing them from reacting further to form AGEs.[8] Other compounds that can trap α-dicarbonyls include pyridoxamine, cysteine, and certain phenolic compounds.[23] The use of such inhibitors in pharmaceutical products would require careful evaluation of their safety and regulatory acceptance.

Q3: How can I analytically monitor the extent of the Maillard reaction and byproduct formation?

A3: Several analytical techniques can be employed:

  • Colorimetric Assays: Measuring the increase in browning at specific wavelengths (e.g., 420 nm) provides a simple, albeit non-specific, indication of the reaction's progression.[24]

  • HPLC-based Methods: High-Performance Liquid Chromatography can be used to quantify the loss of reactants (sugars and amino acids) and the formation of specific byproducts like HMF and Amadori products.[25][26]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile byproducts, including flavor compounds and acrylamide.[15]

  • Measurement of Available Lysine: Since lysine is a highly reactive amino acid in the Maillard reaction, measuring the decrease in "available" lysine can be a good indicator of the early stages of the reaction.[27][28]

Q4: Does the type of reducing sugar or amino acid affect byproduct formation?

A4: Absolutely. The reactivity of reducing sugars varies. For instance, pentoses (like xylose) are generally more reactive than hexoses (like glucose), which are more reactive than disaccharides (like lactose).[29] Similarly, the reactivity of amino acids depends on the accessibility and nucleophilicity of their amino group. Lysine, with its ε-amino group, is particularly susceptible to the Maillard reaction.[28]

Workflow for Minimizing Maillard Byproducts:

Mitigation_Workflow Start Problem: Undesirable Byproduct Formation Identify Identify Key Parameters: - Reactants - pH - Temperature - Water Activity Start->Identify Analyze Analyze Byproducts: - HPLC - GC-MS - Colorimetry Identify->Analyze Strategy Develop Mitigation Strategy Analyze->Strategy pH_Control Adjust pH (< 6) Strategy->pH_Control pH is a factor Temp_Control Optimize Temperature & Time Strategy->Temp_Control Heat is applied Inhibitor Consider Inhibitors: - Antioxidants - Dicarbonyl Trappers Strategy->Inhibitor Chemical intervention Enzyme Enzymatic Treatment (e.g., Asparaginase) Strategy->Enzyme Specific precursor Validate Validate Strategy: - Stability Studies - Byproduct Analysis pH_Control->Validate Temp_Control->Validate Inhibitor->Validate Enzyme->Validate Implement Implement Optimized Process Validate->Implement

Caption: A systematic workflow for mitigating Maillard reaction byproducts.

IV. Concluding Remarks

The Maillard reaction is a multifaceted chemical process with significant implications in pharmaceutical development and other scientific fields. While it can be a source of product degradation and harmful byproducts, a thorough understanding of the underlying mechanisms and influencing factors provides a clear path to its control. By systematically evaluating and optimizing reaction parameters such as pH, temperature, and water activity, and by considering targeted interventions like enzymatic treatment or the use of inhibitors, researchers can effectively minimize undesirable byproduct formation, ensuring product quality, safety, and stability.

This guide serves as a starting point. The complexity of the Maillard reaction often requires a tailored approach based on the specific matrix and experimental conditions. I encourage you to use these principles as a foundation for your own rigorous experimental design and troubleshooting.

V. References

  • El Hosry, L., et al. (2025). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods.

  • MDPI. (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review.

  • Reddit. (2020). Effect of pH on the Maillard reaction.

  • Royal Coffee. (2017). The Relationship Between Water Activity And The Maillard Reaction In Roasting.

  • Wang, Y., et al. (2023). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition.

  • Totlani, V. M., & Peterson, D. G. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry.

  • Wikipedia. (n.d.). Maillard reaction.

  • CORE. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms.

  • ResearchGate. (n.d.). Analytical Methods for the Determination of Maillard Reaction Products in Foods. An Introduction.

  • Ajandouz, E. H., et al. (2001). Effects of pH on Caramelization and Maillard Reaction Kinetics in Fructose-Lysine Model Systems. Journal of Food Science.

  • Einarsson, H., et al. (1983). Inhibitory mechanisms of Maillard reaction products. PubMed.

  • Jakus, V., & Rietbrock, N. (2001). The Maillard reaction inhibitors and their biological and therapeutic significance. Bratislavské lekárske listy.

  • Sakamoto, K., et al. (2015). Effects of Sugar and Buffer Types, and pH on Formation of Maillard Pigments in the Lysine Model System. J-Stage.

  • Kwak, E. J., & Lim, S. I. (2004). Effects of pH, Temperature, and Reactant Molar Ratio on l-Leucine and d-Glucose Maillard Browning Reaction in an Aqueous System. Journal of Agricultural and Food Chemistry.

  • Stirban, A., et al. (2014). Inhibitors of Advanced Glycation End Product (AGE) Formation and Accumulation. PubMed.

  • Degenhardt, A., et al. (2002). Simultaneous Quantitative Analysis of Maillard Reaction Precursors and Products by High-Performance Anion Exchange Chromatography. Journal of Agricultural and Food Chemistry.

  • Penn State Extension. (2025). Water Activity and its Role in Food Preservation.

  • BYJU'S. (n.d.). Mechanism of the Maillard Reaction.

  • Tognelli, A. (2025). Skin Aging and Advanced Glycation End Products (AGEs): 4 Possible Strategies to Combat Them. Mitochon.

  • Malec, L. S., et al. (2009). Maillard reaction kinetics in milk powder: Effect of water activity at mild temperatures. Food Research International.

  • Stack Exchange. (2013). What temperature does the Maillard reaction occur?.

  • Van der Fels-Klerx, H. J., et al. (2005). Kinetics of Formation of Three Indicators of the Maillard Reaction in Model Cookies: Influence of Baking Temperature and Type of Sugar. Journal of Agricultural and Food Chemistry.

  • Springer Professional. (n.d.). Analytical Methods for the Determination of Maillard Reaction Products in Foods. An Introduction.

  • International Journal of Food Science & Technology. (2016). Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition.

  • Brown, M. J. (2019). Advanced Glycation End Products (AGEs): A Complete Overview. Healthline.

  • Quora. (2020). How does temperature affect the Maillard reaction?.

  • Aalaei, K., et al. (2018). Chemical methods and techniques to monitor early Maillard reaction in milk products; A review. PubMed.

  • Semantic Scholar. (n.d.). Maillard Reaction in Limited Moisture and Low Water Activity Environment.

  • Martins, N., et al. (2021). Inhibition of the Maillard Reaction by Phytochemicals Composing an Aqueous Coffee Silverskin Extract via a Mixed Mechanism of Action. PMC.

  • ResearchGate. (n.d.). Formation of Advanced Glycation Endproducts (AGEs) and the sites where flavonoids may inhibit their formation.

  • StudySmarter. (2024). Maillard Reaction: Mechanism & Importance.

  • Bertrand, E., et al. (2019). The Maillard Reaction. San Diego State University.

  • Dulińska-Litewka, J., et al. (2022). Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. PMC.

  • Aalaei, K., et al. (2018). Chemical methods and techniques to monitor early Maillard reaction in milk products; A review. Taylor & Francis Online.

  • ResearchGate. (n.d.). Mitigation strategies for Maillard reaction harmful products in the processing of flour products.

  • Al-Remawi, M., et al. (2019). Potential Use of the Maillard Reaction for Pharmaceutical Applications: Gastric and Intestinal Controlled Release Alginate-Albumin Beads. PMC.

  • Regulatory Affairs Professionals Society (RAPS). (n.d.). Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction.

  • Al-Abbasy, M. A., et al. (2024). Maillard reaction: formation, advantage, disadvantage and control. A review. Food Science and Technology.

  • ResearchGate. (n.d.). Maillard reaction: formation, advantage, disadvantage and control. A review.

  • ResearchGate. (n.d.). Maillard Reactions in Pharmaceutical Formulations and Human Health.

  • ResearchGate. (n.d.). Maillard Reaction and Drug Stability.

  • International Journal of Pharmaceutical Compounding. (n.d.). Maillard Reactions in Pharmaceutical Formulations and Human Health.

  • Semantic Scholar. (n.d.). Maillard Reaction and Drug Stability.

  • Bruker. (n.d.). Factors Affecting Maillard Browning: A Case Study.

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Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(5-Methyl-pyrazin-2-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(5-methyl-pyrazin-2-yl)-e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(5-methyl-pyrazin-2-yl)-ethanone. As Senior Application Scientists, we understand the nuances of scaling up pyrazine chemistry and have designed this resource to address common challenges encountered in the laboratory and during process development.

I. Troubleshooting Guide: Navigating Common Synthesis Pitfalls

This section addresses specific issues that may arise during the synthesis of 1-(5-methyl-pyrazin-2-yl)-ethanone, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Question: My reaction is consistently resulting in a low yield of 1-(5-methyl-pyrazin-2-yl)-ethanone. What are the likely causes and how can I improve it?

Answer: Low yields in the acylation of 2-methylpyrazine are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The acylation of pyrazines is highly sensitive to reaction parameters.[1] Harsh conditions can lead to product degradation and the formation of intractable tars.[2]

    • Temperature Control: Ensure precise temperature control. For metalation reactions using reagents like sodium amide or phenyllithium, temperatures that are too high can lead to unwanted side reactions.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times may lead to byproduct formation.

  • Purity of Starting Materials: The purity of 2-methylpyrazine and the acylating agent is paramount.[1]

    • 2-Methylpyrazine: Ensure it is free from water and other impurities. Distillation of the starting material may be necessary.

    • Acylating Agent: The choice and purity of the acylating agent (e.g., ethyl acetate, methyl benzoate) are critical. Ensure it is anhydrous.

  • Incomplete Metalation: The formation of the pyrazinyl anion is a key step.[2] Incomplete metalation will result in unreacted starting material and lower yields.

    • Base Selection: Strong bases like sodium amide or lithium amide in liquid ammonia are often effective for the metalation of the methyl group on the pyrazine ring.[2]

    • Molar Ratios: A 2:2:1 molar ratio of methylpyrazine:sodium amide:ester is often required for optimal yields in acylation reactions.[2]

  • Side Reactions: The formation of byproducts is a common issue. For instance, using phenyllithium for metalation can lead to the formation of triphenylcarbinol and tars with very low yields of the desired product.[2]

Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Difficulty in Product Purification

Question: I am struggling to isolate pure 1-(5-methyl-pyrazin-2-yl)-ethanone from the reaction mixture. What are the recommended purification strategies?

Answer: The purification of acetylpyrazines can be challenging due to their physical properties and the presence of closely related impurities.

Purification Strategies:

MethodAdvantagesDisadvantagesBest For
Distillation Effective for removing non-volatile impurities.Can be challenging for small scales; potential for thermal degradation.Large-scale purification.
Column Chromatography High resolution for separating closely related compounds.Can be time-consuming and require significant solvent volumes.Small to medium-scale purification; isolation of high-purity material.
Recrystallization Can provide highly pure crystalline product.Requires finding a suitable solvent system; can result in yield loss.Final purification step to obtain analytical grade material.
Acid-Base Extraction Useful for removing basic or acidic impurities.May not be effective for neutral impurities.Initial workup to remove unreacted starting materials or acidic/basic byproducts.

Practical Tips:

  • Column Chromatography: A silica gel column with a gradient elution of ethyl acetate in hexane is often effective.

  • Recrystallization: A mixture of ether and petroleum ether can be a suitable solvent system for recrystallization.[2]

  • Characterization: The product is a solid, colorless to yellowish crystal that is soluble in organic solvents like ethanol and almost insoluble in water.[3]

Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly

Question: My reaction does not seem to be starting, or the conversion rate is extremely low even after an extended period. What could be the issue?

Answer: A stalled or sluggish reaction often points to issues with the activation of the starting materials or the presence of inhibitors.

Potential Causes & Solutions:

  • Inactive Metalating Agent: The strong base used for metalation (e.g., sodium amide, phenyllithium) may have degraded due to exposure to air or moisture.

    • Solution: Use freshly prepared or properly stored reagents. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Presence of Water: Trace amounts of water in the solvent or starting materials will quench the strong base, preventing the metalation of 2-methylpyrazine.

    • Solution: Use anhydrous solvents. Consider drying solvents over a suitable drying agent (e.g., sodium/benzophenone ketyl for ethers, calcium hydride for others) and distilling them before use.

  • Low Reaction Temperature: While high temperatures can be detrimental, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the reaction.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation.

II. Frequently Asked Questions (FAQs)

Synthesis & Mechanism

Q1: What are the most common synthetic routes for preparing 1-(5-methyl-pyrazin-2-yl)-ethanone?

A1: The most prevalent method involves the acylation of 2-methylpyrazine. This is typically achieved by first metalating the methyl group with a strong base (like sodium amide in liquid ammonia) to form a nucleophilic pyrazinyl anion, which then reacts with an acylating agent such as an ester (e.g., ethyl acetate or methyl benzoate).[2] Other methods for synthesizing acetylpyrazines include oxidation methods and Grignard reagent-based approaches, though these can require low temperatures and may have more complex procedures.[3][4]

Q2: Can you explain the mechanism of the acylation of 2-methylpyrazine?

A2: The reaction proceeds through a nucleophilic acyl substitution mechanism.

Acylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination 2-Methylpyrazine 2-Methylpyrazine Pyrazinyl Anion Pyrazinyl Anion 2-Methylpyrazine->Pyrazinyl Anion NaNH2 / liq. NH3 Tetrahedral Intermediate Tetrahedral Intermediate Pyrazinyl Anion->Tetrahedral Intermediate + R-CO-OR' Product 1-(5-Methyl-pyrazin-2-yl)-ethanone Tetrahedral Intermediate->Product - OR'

Caption: Mechanism of 2-methylpyrazine acylation.

Reagents & Solvents

Q3: What are the best solvents for this reaction?

A3: For the metalation step with sodium amide, liquid ammonia is the solvent of choice.[2] For subsequent acylation, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used. It is critical that all solvents are anhydrous to prevent quenching the strong base.

Q4: Are there greener alternatives for the synthesis?

A4: Research is ongoing into more environmentally friendly synthetic methods. For example, electrochemical synthesis has been explored for the preparation of acetylpyrazine, which avoids the use of harsh reagents and can be more energy-efficient.[4] Additionally, biocatalytic methods using enzymes are being developed for the synthesis of pyrazine derivatives.[5]

Safety & Handling

Q5: What are the main safety precautions to consider when running this synthesis?

A5:

  • Strong Bases: Reagents like sodium amide and phenyllithium are highly reactive and can ignite on contact with air or moisture. They should be handled under an inert atmosphere.

  • Liquid Ammonia: This is a corrosive and toxic substance that requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

  • Solvents: Ethereal solvents are highly flammable. Ensure there are no ignition sources nearby.

  • Product Handling: 1-(5-Methyl-pyrazin-2-yl)-ethanone may cause skin and eye irritation and respiratory irritation.[6] Always handle with appropriate PPE.

III. Experimental Protocols

Protocol 1: Synthesis of 1-(5-Methyl-pyrazin-2-yl)-ethanone via Acylation of 2-Methylpyrazine

Materials:

  • 2-Methylpyrazine

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Ethyl acetate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Metalation: Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask. Add sodium amide in portions with stirring. To this suspension, add a solution of 2-methylpyrazine in anhydrous diethyl ether dropwise over 30 minutes. Stir the resulting mixture for an additional 2 hours at -78 °C.

  • Acylation: Add a solution of ethyl acetate in anhydrous diethyl ether dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 3 hours, then let it warm to room temperature overnight, allowing the ammonia to evaporate.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Add water and extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 1-(5-methyl-pyrazin-2-yl)-ethanone.

IV. References

  • BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification. Retrieved from

  • Behun, J. D., & Levine, R. (1959). The Chemistry of Pyrazine and its Derivatives. II. The Acylation of Methylpyrazine. Journal of the American Chemical Society, 81(21), 5666-5669.

  • Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14, 1-10.

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • YouTube. (2020, April 19). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and reactions of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ACS Publications. (1959). Chemistry of Pyrazine and Its Derivatives. V. Acylation and Alkylation of 2,6-Dimethylpyrazine and Certain Other Pyrazine Derivatives. The Journal of Organic Chemistry, 24(11), 1662-1666.

  • Google Patents. (n.d.). CN108822047B - Synthesis method of natural 2-acetylpyrazine. Retrieved from

  • Journal of Electrochemistry. (2021). Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry, 27(5), 555-562.

  • Behun, J. D., & Levine, R. (1959). The Chemistry of Pyrazine and its Derivatives. II. The Acylation of Methylpyrazine. Journal of the American Chemical Society, 81(21), 5666-5669.

  • ResearchGate. (2021). Progress in the Synthesis and Application of Acetylpyrazine. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Sensory Profiles of Pyrazine Derivatives for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of the sensory profiles of various pyrazine derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development and fla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the sensory profiles of various pyrazine derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development and flavor chemistry. By understanding the nuanced olfactory and gustatory characteristics of these potent aromatic compounds, you can make more informed decisions in your research and product development endeavors. This document is structured to provide not only comparative data but also the underlying scientific principles and validated experimental methodologies to ensure scientific integrity and practical applicability.

The Chemical Architecture of Aroma: Understanding Pyrazine Diversity

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and toasted flavors in a vast array of cooked foods.[1] Their formation is predominantly a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] The sensory character of a pyrazine is intricately linked to its molecular structure, with subtle changes in substitution patterns on the pyrazine ring leading to profound differences in perceived aroma and taste. This guide will focus on three key classes of pyrazine derivatives: alkylpyrazines, methoxypyrazines, and acylpyrazines.

Structure-Sensory Relationship

The relationship between the chemical structure of a pyrazine derivative and its sensory profile is a cornerstone of flavor chemistry. The type, position, and size of the substituent groups on the pyrazine ring dictate its volatility, polarity, and interaction with olfactory receptors, thereby shaping its unique aroma and flavor.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injection Sample Injection Column Capillary Column (Separation of Volatiles) Injection->Column Effluent Column Effluent Column->Effluent MS Mass Spectrometer (Chemical Identification) Effluent->MS Split ODP Olfactory Detection Port (Human Assessor) Effluent->ODP Split SensoryData Aromagram (Odor Description & Intensity) ODP->SensoryData Generates

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Method

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE
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